
Benzyl-PEG16-THP
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl-PEG16-THP is a heterobifunctional polyethylene glycol (PEG) linker containing a benzyl group and a tetrahydropyranyl (THP) group. This compound is primarily used in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugation applications. Its molecular formula is C44H80O18, and it has a molecular weight of 897.1 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzyl-PEG16-THP is synthesized through a series of chemical reactions involving the attachment of benzyl and THP groups to a PEG chain. The synthesis typically involves the following steps:
Activation of PEG Chain: The PEG chain is activated using a suitable reagent, such as tosyl chloride or mesyl chloride, to introduce a leaving group.
Attachment of Benzyl Group: The activated PEG chain is then reacted with benzyl alcohol in the presence of a base, such as sodium hydride or potassium carbonate, to form the benzyl-PEG intermediate.
Introduction of THP Group: The benzyl-PEG intermediate is further reacted with tetrahydropyranyl chloride in the presence of a base to introduce the THP group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of PEG are activated using industrial-grade reagents.
Continuous Flow Reactors: The reactions are carried out in continuous flow reactors to ensure consistent product quality and yield.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to achieve high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl-PEG16-THP undergoes various chemical reactions, including:
Substitution Reactions: The benzyl and THP groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzyl group.
Hydrolysis: The THP group can be hydrolyzed under acidic conditions to yield the corresponding hydroxyl compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and amines. Conditions typically involve the use of bases such as sodium hydride or potassium carbonate.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride are used for oxidation and reduction, respectively.
Hydrolysis: Acidic conditions, such as hydrochloric acid or sulfuric acid, are used for hydrolysis reactions.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of this compound.
Oxidation and Reduction: The major products include oxidized or reduced forms of the benzyl group.
Hydrolysis: The major product is the hydroxyl derivative of this compound.
Applications De Recherche Scientifique
Benzyl-PEG16-THP has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs and other bioconjugates.
Biology: Employed in the study of protein-protein interactions and protein degradation pathways.
Medicine: Investigated for its potential in targeted drug delivery and therapeutic applications.
Industry: Utilized in the development of advanced materials and nanotechnology.
Mécanisme D'action
Benzyl-PEG16-THP exerts its effects through its role as a linker in PROTACs. The compound facilitates the formation of a ternary complex between a target protein, an E3 ubiquitin ligase, and the PROTAC molecule. This complex leads to the ubiquitination and subsequent degradation of the target protein via the proteasome pathway. The benzyl and THP groups play crucial roles in the stability and solubility of the PROTAC molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl-PEG4-THP: A shorter PEG chain variant used in similar applications.
Benzyl-PEG8-THP: An intermediate PEG chain variant with similar properties.
Benzyl-PEG12-THP: Another intermediate PEG chain variant used in bioconjugation.
Uniqueness
Benzyl-PEG16-THP is unique due to its longer PEG chain, which provides enhanced solubility and flexibility in bioconjugation applications. This makes it particularly suitable for the synthesis of larger and more complex PROTAC molecules.
Propriétés
Formule moléculaire |
C44H80O18 |
|---|---|
Poids moléculaire |
897.1 g/mol |
Nom IUPAC |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]oxane |
InChI |
InChI=1S/C44H80O18/c1-2-6-43(7-3-1)42-60-39-38-58-35-34-56-31-30-54-27-26-52-23-22-50-19-18-48-15-14-46-11-10-45-12-13-47-16-17-49-20-21-51-24-25-53-28-29-55-32-33-57-36-37-59-40-41-62-44-8-4-5-9-61-44/h1-3,6-7,44H,4-5,8-42H2 |
Clé InChI |
WBWKOOUCXIHWDC-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)-2-oxolanyl]-7-prop-2-enyl-3H-purine-6,8-dione](/img/structure/B11929487.png)


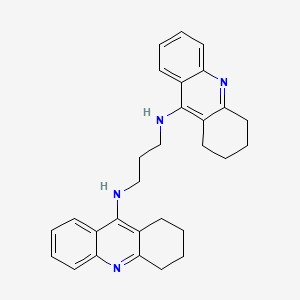
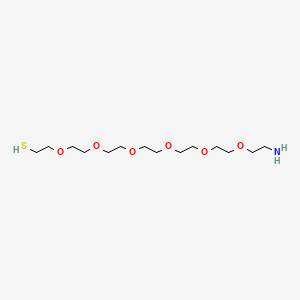
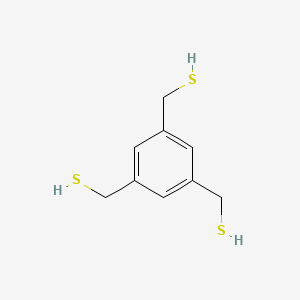
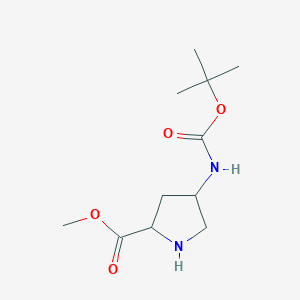

![2,4-Diphenyl-6-(4,4,5,5-tetramethyl-[1,3,2] dioxaborolan-2-yl)-[1,3,5]triazine](/img/structure/B11929541.png)
![1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B11929546.png)
![2-(Octyldisulfanyl)ethyl 3-[2-[2-[bis[3-[2-(octyldisulfanyl)ethoxy]-3-oxopropyl]amino]ethyl-methylamino]ethyl-[3-[2-(octyldisulfanyl)ethoxy]-3-oxopropyl]amino]propanoate](/img/structure/B11929559.png)
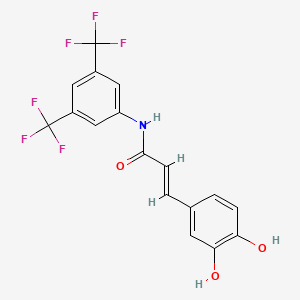
![(5R)-5-[[4-[2-[5-(1-hydroxyethyl)pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B11929564.png)
